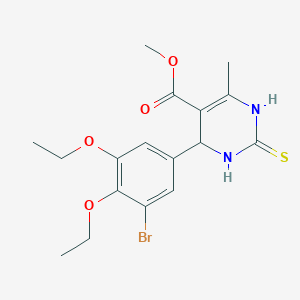![molecular formula C26H25NO3 B307585 6-(4-hydroxy-3-methoxyphenyl)-9,9-dimethyl-6,8,9,10-tetrahydrobenzo[c]phenanthridin-7(5H)-one](/img/structure/B307585.png)
6-(4-hydroxy-3-methoxyphenyl)-9,9-dimethyl-6,8,9,10-tetrahydrobenzo[c]phenanthridin-7(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(4-hydroxy-3-methoxyphenyl)-9,9-dimethyl-6,8,9,10-tetrahydrobenzo[c]phenanthridin-7(5H)-one is a compound that has recently gained attention in scientific research due to its potential applications in medicinal chemistry. This compound is known for its unique structure, which makes it a promising candidate for the development of new drugs. In
Mechanism of Action
The mechanism of action of 6-(4-hydroxy-3-methoxyphenyl)-9,9-dimethyl-6,8,9,10-tetrahydrobenzo[c]phenanthridin-7(5H)-one is not fully understood. However, it is believed to work by inhibiting certain enzymes and proteins that are involved in various biological processes. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays a key role in the inflammatory response. It has also been found to inhibit the activity of acetylcholinesterase (AChE), which is an enzyme that is involved in the breakdown of acetylcholine in the brain.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are diverse. This compound has been shown to exhibit anti-cancer properties by inducing apoptosis (cell death) in cancer cells. It has also been found to exhibit anti-inflammatory properties by reducing the production of pro-inflammatory cytokines. Additionally, this compound has been found to improve cognitive function by inhibiting the activity of AChE, which is involved in the breakdown of acetylcholine in the brain.
Advantages and Limitations for Lab Experiments
The advantages of using 6-(4-hydroxy-3-methoxyphenyl)-9,9-dimethyl-6,8,9,10-tetrahydrobenzo[c]phenanthridin-7(5H)-one in lab experiments are its unique structure and diverse biological activities. This compound has the potential to be developed into new drugs that can be used to treat a range of diseases. However, the limitations of using this compound in lab experiments are its complex synthesis method and limited availability.
Future Directions
There are several future directions for the research on 6-(4-hydroxy-3-methoxyphenyl)-9,9-dimethyl-6,8,9,10-tetrahydrobenzo[c]phenanthridin-7(5H)-one. One direction is to further investigate the mechanism of action of this compound to better understand its biological activities. Another direction is to explore the potential of this compound in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, research could be conducted to develop more efficient synthesis methods for this compound to increase its availability for lab experiments.
Synthesis Methods
The synthesis of 6-(4-hydroxy-3-methoxyphenyl)-9,9-dimethyl-6,8,9,10-tetrahydrobenzo[c]phenanthridin-7(5H)-one is a complex process that involves several steps. The first step is the preparation of the starting materials, which are 4-hydroxy-3-methoxybenzaldehyde and 9,9-dimethyl-6,8-dibromobenzo[c]phenanthridine. These two compounds are then subjected to a series of reactions, including condensation, reduction, and cyclization, to yield the final product.
Scientific Research Applications
The unique structure of 6-(4-hydroxy-3-methoxyphenyl)-9,9-dimethyl-6,8,9,10-tetrahydrobenzo[c]phenanthridin-7(5H)-one makes it a promising candidate for the development of new drugs. This compound has been shown to exhibit a range of biological activities, including anti-cancer, anti-inflammatory, and anti-bacterial properties. It has also been found to be effective in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
properties
Molecular Formula |
C26H25NO3 |
|---|---|
Molecular Weight |
399.5 g/mol |
IUPAC Name |
6-(4-hydroxy-3-methoxyphenyl)-9,9-dimethyl-5,6,8,10-tetrahydrobenzo[c]phenanthridin-7-one |
InChI |
InChI=1S/C26H25NO3/c1-26(2)13-19-18-10-8-15-6-4-5-7-17(15)25(18)27-24(23(19)21(29)14-26)16-9-11-20(28)22(12-16)30-3/h4-12,24,27-28H,13-14H2,1-3H3 |
InChI Key |
QMBWASKVCKQXQK-UHFFFAOYSA-N |
SMILES |
CC1(CC2=C(C(NC3=C2C=CC4=CC=CC=C43)C5=CC(=C(C=C5)O)OC)C(=O)C1)C |
Canonical SMILES |
CC1(CC2=C(C(NC3=C2C=CC4=CC=CC=C43)C5=CC(=C(C=C5)O)OC)C(=O)C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![ethyl 2-[2-bromo-5-methoxy-4-(2-propynyloxy)benzylidene]-5-(3-chloro-4-hydroxy-5-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B307503.png)
![Ethyl 4-[4-(allyloxy)-2-chloro-5-ethoxyphenyl]-2-oxo-6-phenyl-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B307505.png)
![4-(4-butoxy-3-ethoxy-5-iodobenzylidene)-5-phenyl-2-[3-(trifluoromethyl)phenyl]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B307506.png)

![Methyl [2-({3-[2-(2-methoxy-2-oxoethoxy)benzylidene]-2-oxocyclopentylidene}methyl)phenoxy]acetate](/img/structure/B307508.png)
![(5Z)-5-[(2-bromo-5-ethoxy-4-prop-2-ynoxyphenyl)methylidene]-2-(naphthalen-1-ylamino)-1,3-thiazol-4-one](/img/structure/B307512.png)
![2-methyl-5-[(4-oxo-1,3-thiazol-2-yl)amino]isoindole-1,3-dione](/img/structure/B307514.png)
![7-Propionyl-6-{5-[3-(trifluoromethyl)phenyl]-2-furyl}-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-3-yl propyl sulfide](/img/structure/B307517.png)
![4-[(Z)-(1-acetyl-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-5-bromo-2-methoxyphenyl acetate](/img/structure/B307519.png)
![6-(3-Methyl-2-thienyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-3-yl propyl sulfide](/img/structure/B307523.png)
![6-(2-Chloro-6-fluorophenyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-3-yl propyl sulfide](/img/structure/B307524.png)
![(5Z)-5-(5-iodo-2-oxo-1H-indol-3-ylidene)-2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-one](/img/structure/B307526.png)
![2-Bromo-6-[7-butyryl-3-(methylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-4-methoxyphenyl butyrate](/img/structure/B307527.png)